molecular formula C19H19F3N2O4S B2750289 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396847-23-6

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2750289
CAS No.: 1396847-23-6
M. Wt: 428.43
InChI Key: IAJZDPRBDUZSBA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a methoxy-substituted phenyl ring linked to a 2-oxopyrrolidinone moiety and a trifluoromethylphenyl group via a methanesulfonamide bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidinone ring may contribute to conformational rigidity and target binding .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c1-28-17-9-8-15(11-16(17)24-10-2-3-18(24)25)23-29(26,27)12-13-4-6-14(7-5-13)19(20,21)22/h4-9,11,23H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJZDPRBDUZSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 374.46 g/mol
  • CAS Number : 941957-59-1

The compound exhibits biological activity through various mechanisms, primarily involving the inhibition of specific enzymes and modulation of signaling pathways. Notably, the presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, which are crucial for membrane permeability and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound can inhibit several key enzymes involved in various physiological processes:

  • Cholinesterases (AChE and BChE) :
    • Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was observed, with IC50 values indicating moderate potency.
    • The trifluoromethyl group contributes to increased binding affinity through halogen bonding interactions with enzyme residues .
  • Cyclooxygenase (COX) Enzymes :
    • The compound shows moderate inhibition of COX-2, which is implicated in inflammation and pain pathways. This suggests potential anti-inflammatory properties .
  • Lipoxygenases (LOX) :
    • In vitro studies demonstrated that the compound also inhibits lipoxygenase enzymes (LOX-5 and LOX-15), which are involved in the metabolism of arachidonic acid and play a role in inflammatory responses .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.
  • Hek293 Cells : Lower cytotoxicity was observed in non-cancerous cell lines, indicating a degree of selectivity towards cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

CompoundTarget EnzymeIC50 Value (µM)Notes
3bAChE10.4Strong inhibition observed
3eBChE9.9Enhanced activity due to trifluoromethyl group
2cCOX-2ModeratePotential anti-inflammatory effects
3fLOXModerateImplications for inflammatory diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:

Compound Key Substituents Molecular Weight Reported Activity Source
N-[4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Phenyl]-1-[4-(Trifluoromethyl)Phenyl]Methanesulfonamide 4-Methoxy, 2-oxopyrrolidinone, trifluoromethylphenyl ~480 g/mol (calc.) Hypothesized kinase inhibition (based on structural analogs)
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Fluorophenyl, chromenone, pyrazolopyrimidine 589.1 g/mol Kinase inhibition (e.g., JAK/STAT pathways)
N-{2-[4-(2-Fluorophenyl)Piperazin-1-yl]-2-(Pyridin-3-yl)Ethyl}Methanesulfonamide Fluorophenylpiperazine, pyridinyl, methanesulfonamide ~420 g/mol (calc.) Serotonergic/dopaminergic modulation (e.g., antipsychotic candidates)
N-(4-Methoxyphenyl)Benzenesulfonamide 4-Methoxyphenyl, benzenesulfonamide 263.3 g/mol Antimicrobial activity (crystal structure studied for bioactivity correlation)
N-(3-(2-(((4S,5R)-5-(3,5-Bis(Trifluorométhyl)-Phényl)-4-Méthyl-2-Oxooxazolidine-3-yl)Méthyl)...Phényl)-N-Méthylméthanesulfonamide Oxazolidinone, bis(trifluoromethyl)phenyl, methanesulfonamide ~650 g/mol (calc.) Antifungal/antiparasitic activity (patented for agricultural use)

Key Observations:

Bioisosteric Replacements: The target compound’s 2-oxopyrrolidinone group is distinct from the oxazolidinone in or chromenone in , which may alter target selectivity. Pyrrolidinones often improve solubility compared to rigid heterocycles.

Fluorine Substitution : Unlike the trifluoromethyl group in the target compound, the fluorophenyl groups in and enhance binding to aromatic pockets in enzymes but reduce metabolic stability.

Sulfonamide Linker : All compounds share a sulfonamide group, critical for hydrogen bonding with target proteins. The trifluoromethylphenyl group in the target compound may confer higher membrane permeability than the simpler benzenesulfonamide in .

Research Findings and Functional Insights

  • Kinase Inhibition: Compounds with pyrazolopyrimidine cores (e.g., ) show nanomolar inhibition of kinases like JAK2. The target compound’s pyrrolidinone may mimic adenine-binding motifs in kinase ATP pockets, though experimental validation is lacking.
  • Antimicrobial Activity : Sulfonamides with methoxyphenyl groups (e.g., ) exhibit moderate antibacterial effects. The trifluoromethyl group in the target compound could enhance potency against resistant strains.
  • Metabolic Stability: The oxazolidinone derivative in demonstrates prolonged half-life in agricultural applications, suggesting the target compound’s pyrrolidinone and trifluoromethyl groups may similarly resist degradation.

Q & A

Q. What are the critical synthetic steps for preparing N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidinone ring followed by sulfonamide coupling. Key steps include:

  • Nucleophilic substitution to introduce the methoxy group at the 4-position of the phenyl ring.
  • Condensation reactions to attach the 2-oxopyrrolidin-1-yl moiety, often using catalysts like triethylamine in solvents such as ethanol or DMF .
  • Sulfonamide coupling with 1-[4-(trifluoromethyl)phenyl]methanesulfonyl chloride under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions .
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity .
  • HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry (ESI-MS) for molecular weight validation (expected [M+H]⁺ ≈ 483.5 g/mol) .

Q. How do structural features influence its physicochemical properties?

  • The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability but reducing aqueous solubility (<0.1 mg/mL) .
  • The 2-oxopyrrolidin-1-yl moiety introduces hydrogen-bonding potential, affecting binding affinity to targets like enzymes or receptors .
  • The methoxy group stabilizes the aromatic ring against metabolic oxidation, potentially increasing plasma half-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization using Design of Experiments (DoE) is recommended:

  • Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol% triethylamine).
  • Response variables : Yield, purity, and reaction time.
  • Example : A study achieved 78% yield by using DMF at 60°C with 3 mol% triethylamine, compared to 52% yield in ethanol at 25°C .

Q. How can discrepancies in biological activity data across studies be resolved?

Contradictory results often arise from variations in assay conditions. Mitigation strategies include:

  • Standardizing assay protocols : Fixed ATP concentrations (1 mM) for kinase inhibition assays .
  • Validating target engagement : Use orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics (e.g., Kd = 120 nM reported for COX-2 inhibition) .
  • Meta-analysis of published IC50 values to identify outliers (e.g., IC50 ranges: 0.5–5 µM for PDE4 inhibition) .

Q. What computational approaches predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Identifies binding poses in enzyme active sites (e.g., predicted ΔG = -9.2 kcal/mol for HDAC8) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity. For example, electron-withdrawing groups at the phenyl ring improve IC50 by 2-fold .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

Q. What strategies enhance pharmacokinetic properties while retaining activity?

Structural modifications guided by prodrug design or bioisosteric replacement :

  • Prodrug approach : Introduce a phosphate ester at the methoxy group to improve solubility (e.g., solubility increased to 1.2 mg/mL in prodrug form) .
  • Bioisosteres : Replace the trifluoromethyl group with a cyano group to maintain lipophilicity (logP ≈ 2.9) while reducing metabolic liability .

Notes

  • Contradictions in Evidence : Solvent selection for synthesis varies between DMF (high yield) and ethanol (lower cost). Researchers should prioritize based on scalability vs. purity requirements .

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